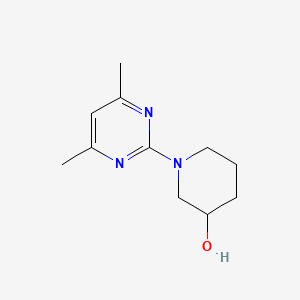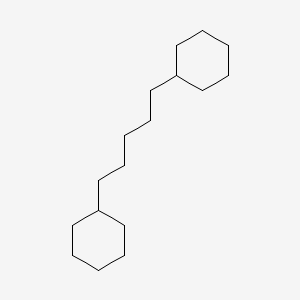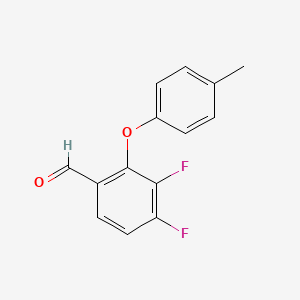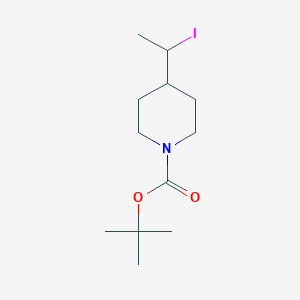
3-(Dimethylcarbamoyl)oxirane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylcarbamoyl)oxirane-2-carboxylic acid typically involves the reaction of oxiranes with carboxylic acids. One common method is the amine-catalyzed ring-opening reaction of oxiranes by carboxylic acids. This reaction is initiated by a tertiary amine and proceeds through a series of parallel consecutive stages, including the quaternization of the tertiary amine by the activated oxirane and the participation of the carboxylate anion in the ring-opening of both nonactivated and activated oxiranes .
Industrial Production Methods
the general principles of oxirane synthesis, such as the catalytic oxidation of ethylene by air, can be applied to the production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylcarbamoyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the oxirane ring is opened by nucleophiles such as amines or carboxylates.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tertiary amines, carboxylic acids, and oxidizing agents such as hydrogen peroxide. Reaction conditions vary depending on the desired product but often involve moderate temperatures and the presence of catalysts .
Major Products
The major products formed from the reactions of this compound include β-hydroxypropyl esters, alcohols, and various substituted derivatives .
Scientific Research Applications
3-(Dimethylcarbamoyl)oxirane-2-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Dimethylcarbamoyl)oxirane-2-carboxylic acid involves the ring-opening of the oxirane by nucleophiles. This process is often catalyzed by tertiary amines and proceeds through a series of steps, including the formation of a hydrogen-bonded complex, quaternization of the amine, and participation of the carboxylate anion in the ring-opening . The molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Dimethylcarbamoyl)oxirane-2-carboxylic acid include:
- 3,3-Dimethyl-oxirane-2-carboxylic acid
- 2-Oxiranecarboxylic acid, 2-ethyl-3,3-dimethyl-
- 2-heptyl-3,3-dimethyl-oxirane-2-carboxylic acid
Uniqueness
What sets this compound apart from similar compounds is its specific functional groups and the resulting chemical reactivity.
Properties
CAS No. |
210890-47-4 |
|---|---|
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
3-(dimethylcarbamoyl)oxirane-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-7(2)5(8)3-4(11-3)6(9)10/h3-4H,1-2H3,(H,9,10) |
InChI Key |
IHODTISPORFQON-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1C(O1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



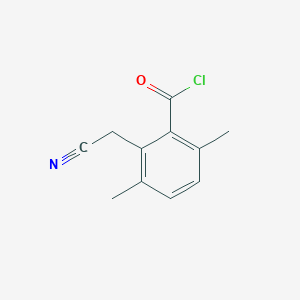

![(R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-ium (2S,3S)-2,3-bis(benzoyloxy)-3-carboxypropanoate](/img/structure/B13958757.png)
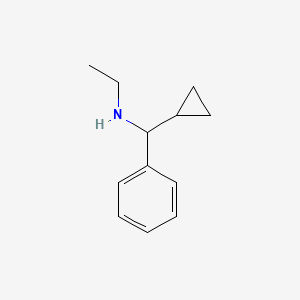
![(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13958765.png)

![[2-(Aminocarbonyl)ethyl] methanethiosulfonate](/img/structure/B13958770.png)
